

# Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Ethyl-1H-pyrazole-4-carbaldehyde

**Cat. No.:** B115078

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily available in public databases, this guide outlines a robust synthetic methodology based on the widely applicable Vilsmeier-Haack reaction. The document details a representative experimental protocol, expected analytical data, and explores the role of pyrazole-containing compounds in modulating key signaling pathways relevant to drug development. The information is presented to be a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

## Introduction

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.<sup>[1][2]</sup> The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.<sup>[2]</sup> The introduction of an aldehyde functionality at the 4-position of the pyrazole ring provides a versatile synthetic handle for the elaboration into a diverse array of more complex molecules, making pyrazole-4-carbaldehydes key intermediates in drug discovery programs. This guide focuses on the 3-ethyl substituted variant, providing a technical framework for its synthesis and potential applications.

## Physicochemical Properties and Data

As a specific CAS number for **3-Ethyl-1H-pyrazole-4-carbaldehyde** could not be located, the following table summarizes expected and representative analytical data based on the closely related and well-characterized compound, 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This data is intended to serve as a benchmark for researchers synthesizing and characterizing the title compound.

Property	Representative Data (for 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde)
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	200.24 g/mol
Appearance	Expected to be a solid
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 1.5 (t, 3H, CH <sub>3</sub> ), 4.2 (q, 2H, CH <sub>2</sub> ), 7.4-7.6 (m, 5H, Ar-H), 8.0 (s, 1H, pyrazole-H), 9.9 (s, 1H, CHO)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 15.1, 45.2, 118.9, 128.5, 129.0, 129.8, 132.1, 140.5, 153.2, 185.6
Mass Spectrometry	M <sup>+</sup> peak corresponding to the molecular weight
Infrared (IR, cm <sup>-1</sup> )	~1680 (C=O stretching of aldehyde)

## Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich substrate, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent, which is typically generated *in situ* from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7]

## General Reaction Scheme

The synthesis is a two-step process:

- Formation of Hydrazone: Reaction of an appropriate ketone (e.g., 1-phenylbutan-2-one) with a hydrazine derivative.
- Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent to yield the target **3-Ethyl-1H-pyrazole-4-carbaldehyde**.

## Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Step 1: Synthesis of the Hydrazone Intermediate

- To a solution of the starting ketone (1 equivalent) in ethanol, add the desired hydrazine (1 equivalent).
- Add a catalytic amount of a suitable acid (e.g., acetic acid).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

### Step 2: Vilsmeier-Haack Reaction

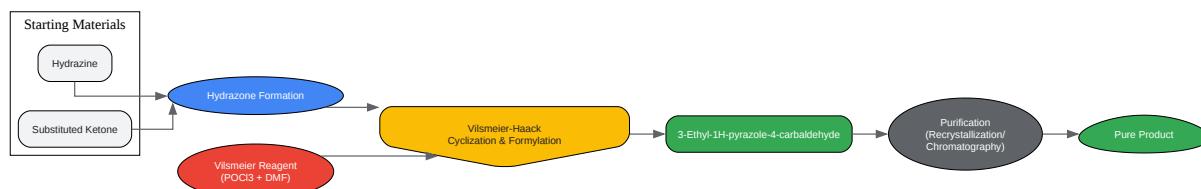
- In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl<sub>3</sub>) (typically 2-3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
- Add the hydrazone from Step 1 portion-wise to the Vilsmeier reagent.

- Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
- The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

## Visualization of Key Processes

### Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazole-4-carbaldehyde using the Vilsmeier-Haack reaction.



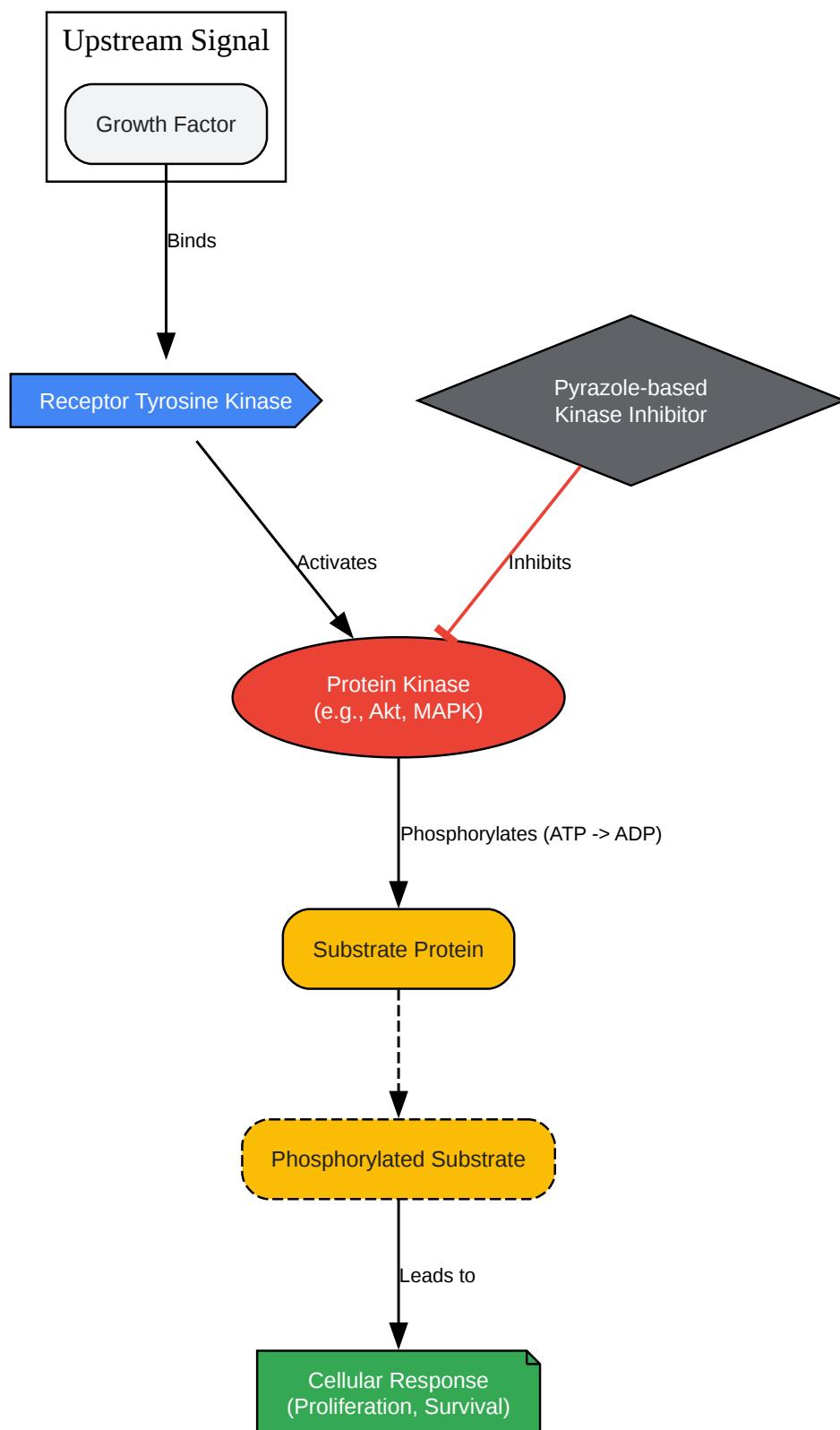
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### Vilsmeier-Haack Synthesis Workflow

## Pyrazoles in Kinase Inhibition Signaling

Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[\[11\]](#)[\[12\]](#)[\[13\]](#) They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below depicts a simplified signaling pathway where a pyrazole-based inhibitor blocks the action of a protein kinase.



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Kinase Inhibition by a Pyrazole Derivative

## Applications in Drug Development

The pyrazole-4-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily transformed into other functional groups, such as:

- Imines and Schiff bases: Through condensation with primary amines.
- Alcohols: Via reduction.
- Carboxylic acids: Through oxidation.
- Heterocyclic rings: By condensation with various binucleophiles.

These transformations allow for the generation of large libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The inherent drug-like properties of the pyrazole core make these derivatives attractive candidates for lead optimization in drug discovery campaigns.

## Conclusion

While the specific compound **3-Ethyl-1H-pyrazole-4-carbaldehyde** is not extensively documented with a registered CAS number, its synthesis is readily achievable through well-established synthetic routes like the Vilsmeier-Haack reaction. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The versatility of the pyrazole-4-carbaldehyde scaffold, coupled with the proven importance of pyrazoles in medicinal chemistry, underscores the potential of this compound as a valuable intermediate for the development of novel therapeutics. Researchers are encouraged to use the provided information as a foundation for their synthetic and drug discovery efforts in this promising area of chemical biology.

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- To cite this document: BenchChem. [Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115078#cas-number-for-3-ethyl-1h-pyrazole-4-carbaldehyde>

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